4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole
CAS No.: 2640843-19-0
Cat. No.: VC11853651
Molecular Formula: C19H25N3O3S2
Molecular Weight: 407.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640843-19-0 |
|---|---|
| Molecular Formula | C19H25N3O3S2 |
| Molecular Weight | 407.6 g/mol |
| IUPAC Name | [1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C19H25N3O3S2/c1-24-14-5-6-15(25-2)17-16(14)20-19(27-17)22-7-3-4-13(12-22)18(23)21-8-10-26-11-9-21/h5-6,13H,3-4,7-12H2,1-2H3 |
| Standard InChI Key | FEARMVCKBIFZHV-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCCC(C3)C(=O)N4CCSCC4 |
| Canonical SMILES | COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCCC(C3)C(=O)N4CCSCC4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the benzothiazole class, characterized by a bicyclic structure comprising a benzene ring fused to a thiazole moiety. Its molecular formula is C₁₉H₂₅N₃O₃S₂, with a molecular weight of 407.6 g/mol. Key structural features include:
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4,7-Dimethoxy substitutions on the benzene ring, which enhance solubility and influence electronic interactions.
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A piperidin-3-yl group linked to the benzothiazole core via a carbonyl-thiomorpholine bridge, introducing conformational flexibility and potential kinase-binding capabilities .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | [1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
| SMILES | COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCCC(C3)C(=O)N4CCSCC4 |
| InChI Key | FEARMVCKBIFZHV-UHFFFAOYSA-N |
| PubChem CID | 155801021 |
| Solubility (Predicted) | Moderate in polar organic solvents (e.g., DMSO) |
The thiomorpholine moiety contributes to hydrogen-bonding interactions, while the piperidine ring may facilitate membrane permeability .
Synthesis and Structural Optimization
While a detailed synthesis protocol for this specific compound remains unpublished, analogous benzothiazoles are typically synthesized through multi-step reactions involving:
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Cyclization of substituted anilines with sulfur sources to form the thiazole ring.
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Nucleophilic substitution to introduce the piperidine-thiomorpholine sidechain .
Critical parameters include:
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Use of Pd-catalyzed cross-coupling for methoxy group introductions.
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Carbodiimide-mediated amidation for thiomorpholine attachment, as observed in related kinase inhibitors .
Reaction yields for similar compounds range from 45–65%, with purity >95% achievable via recrystallization or HPLC .
Research Gaps and Future Directions
Table 2: Priority Research Areas
| Area | Objective | Methodology |
|---|---|---|
| Target Identification | Identify primary molecular targets | Kinase profiling, CRISPR screening |
| ADMET Profiling | Assess bioavailability and toxicity | Caco-2 permeability, microsomal stability |
| In Vivo Efficacy | Validate antitumor activity | Xenograft models (A431, A549) |
Current limitations include the absence of in vivo pharmacokinetic data and target engagement studies. Structural modifications to enhance metabolic stability (e.g., fluorinated thiomorpholine) could improve therapeutic indices .
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